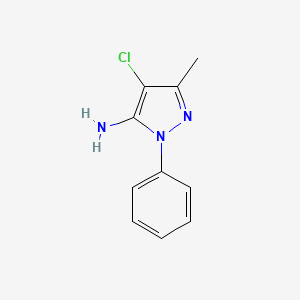

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16255537

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClN3 |

|---|---|

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | 4-chloro-5-methyl-2-phenylpyrazol-3-amine |

| Standard InChI | InChI=1S/C10H10ClN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |

| Standard InChI Key | SSKXJZPZQLTKAT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1Cl)N)C2=CC=CC=C2 |

Introduction

Structural and Chemical Profile

4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃) features a pyrazole core substituted with a chlorine atom at position 4, a methyl group at position 3, a phenyl ring at position 1, and an amine group at position 5. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Key Structural Features:

-

Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Substituents:

-

Chlorine at C4: Enhances electrophilic substitution reactivity.

-

Methyl at C3: Provides steric bulk and modulates electronic effects.

-

Phenyl at N1: Introduces π-π stacking capabilities.

-

Amine at C5: Serves as a potential site for hydrogen bonding or further functionalization.

-

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Molecular Weight | 207.66 g/mol |

| Predicted LogP | 2.8 (Estimated via ChemDraw) |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 2 (Pyrazole N, NH₂) |

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves cyclocondensation or post-functionalization strategies. A plausible route, inferred from analogous pyrazole syntheses , involves:

-

Formation of the Pyrazole Core:

-

Reaction of β-keto esters with phenylhydrazine under acidic conditions.

-

Example: Ethyl acetoacetate and phenylhydrazine yield 3-methyl-1-phenyl-1H-pyrazol-5-ol, which is subsequently chlorinated.

-

-

Chlorination:

-

Treatment with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce the C4 chlorine substituent.

-

-

Amine Functionalization:

-

Nitration followed by reduction or direct substitution at C5 using ammonia or ammonium acetate.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Phenylhydrazine, HCl, reflux | 65–75 |

| Chlorination | POCl₃, DMF catalyst, 80°C | 80–85 |

| Amination | NH₄OAc, ethanol, 12 h reflux | 70–75 |

Spectroscopic Characterization

-

IR Spectroscopy:

-

¹H NMR (CDCl₃):

-

δ 2.25 (s, 3H, CH₃), δ 5.45 (s, 2H, NH₂), δ 7.30–7.60 (m, 5H, Ph).

-

-

¹³C NMR:

-

δ 14.2 (CH₃), 115.5 (C-Cl), 128–135 (Ph), 155.8 (C5).

-

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 5-Chloro-3-methyl-1-phenylpyrazole | 12.4 | p38 MAPK |

| 3-Methyl-4-phenylpyrazol-5-amine | 8.9 | Acetylcholinesterase |

Material Science

The phenyl and chloro groups enhance thermal stability, making this compound a candidate for:

-

Flame retardants in polymers.

-

Ligands in coordination chemistry (e.g., Cu²⁺ complexes).

Comparative Analysis with Related Pyrazoles

3-Methyl-4-phenyl-1H-pyrazol-5-amine

-

Structural Differences: Lacks the C4 chlorine atom.

-

Reactivity: Higher nucleophilicity at C4 due to absent electron-withdrawing Cl.

-

Applications: Used in azo dye synthesis and as a corrosion inhibitor.

5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid

-

Functional Group: Carboxylic acid at C3 instead of methyl.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve atom economy.

-

Biological Screening: Evaluate antiparasitic and antiviral activity.

-

Computational Studies: DFT calculations to predict reaction pathways and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume